(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1354941-16-4
VCID: VC11699946
InChI: InChI=1S/C16H16O4/c1-11-4-5-12(20-11)7-9-15(17)14-8-6-13(18-2)10-16(14)19-3/h4-10H,1-3H3/b9-7+
SMILES: CC1=CC=C(O1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

CAS No.: 1354941-16-4

Cat. No.: VC11699946

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one - 1354941-16-4

Specification

CAS No. 1354941-16-4
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name (E)-1-(2,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C16H16O4/c1-11-4-5-12(20-11)7-9-15(17)14-8-6-13(18-2)10-16(14)19-3/h4-10H,1-3H3/b9-7+
Standard InChI Key BVVKHUDQVWKSOS-VQHVLOKHSA-N
Isomeric SMILES CC1=CC=C(O1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
SMILES CC1=CC=C(O1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
Canonical SMILES CC1=CC=C(O1)C=CC(=O)C2=C(C=C(C=C2)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one belongs to the chalcone class, distinguished by its conjugated enone system (C=O-C=C\text{C=O-C=C}). The E-configuration at the double bond ensures planarity, facilitating electronic delocalization across the molecule. Key structural features include:

  • Aromatic Rings: A 2,4-dimethoxyphenyl group (electron-donating methoxy substituents) and a 5-methylfuran heterocycle (oxygen-containing ring with methyl substitution).

  • Substituent Effects: Methoxy groups at positions 2 and 4 on the phenyl ring enhance solubility and influence hydrogen-bonding interactions, while the methyl group on furan modulates steric bulk .

Table 1: Physicochemical Properties of (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

PropertyValue
Molecular FormulaC16H16O4\text{C}_{16}\text{H}_{16}\text{O}_4
Molecular Weight (g/mol)272.29
CAS Number1403562-55-9
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

Data limitations in thermophysical properties highlight the need for further experimental characterization .

Spectroscopic Characterization

While specific spectral data for this compound remain unpublished, analogous chalcones exhibit identifiable patterns:

  • IR Spectroscopy: Strong absorption bands near 1650–1680 cm1^{-1} (C=O stretch) and 1600–1620 cm1^{-1} (C=C stretch) .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals for methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while furan protons resonate between δ 6.0–7.5 ppm .

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthetic route involves Claisen-Schmidt condensation, a base-catalyzed reaction between 2,4-dimethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde:

ArCHO+RCOCH3BaseArCH=CHCOR+H2O\text{ArCHO} + \text{RCOCH}_3 \xrightarrow{\text{Base}} \text{ArCH=CHCOR} + \text{H}_2\text{O}

Key Conditions:

  • Catalyst: Sodium hydroxide (10–20% w/v) in ethanol .

  • Temperature: Reflux at 70–80°C for 4–6 hours.

  • Yield: ~75–86% for analogous furan chalcones .

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is assessed using HPLC (>95% purity threshold) .

Biological Activities and Mechanisms

Antinociceptive Effects

A structurally related chalcone, DMPF-1 (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one), demonstrated dose-dependent analgesia in murine models :

Table 2: Antinociceptive Activity of DMPF-1 in Formalin Test

Dose (mg/kg)Licking Time Reduction (%)
0.128.4
0.545.2
1.062.7
5.078.9

Mechanistically, DMPF-1 inhibited capsaicin-induced nociception (TRPV1 receptor antagonism) and glutamate-evoked responses (NMDA receptor modulation), independent of opioid pathways . These findings suggest that the dimethoxyphenyl-furan chalcone scaffold may target multiple pain pathways.

Pharmacological Applications and Future Directions

Analgesic Development

The compound’s dual inhibition of TRPV1 and glutamatergic signaling positions it as a candidate for neuropathic pain management. Compared to nonsteroidal anti-inflammatory drugs (NSAIDs), chalcones may offer reduced gastrointestinal toxicity .

Antimicrobial Adjuvants

Methoxylated chalcones potentiate β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) . Synergistic studies combining this compound with vancomycin could validate its role in combating resistant infections.

Challenges and Optimization

  • Bioavailability: Chalcones often exhibit poor aqueous solubility. Nanoformulations (e.g., liposomes) may enhance delivery.

  • Toxicology: Acute toxicity studies in mammalian models are imperative for clinical translation.

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